bis(4-methoxyphenyl) phenyl phosphate
Overview
Description
Bis(4-methoxyphenyl) phenyl phosphate: is an organic compound with the chemical formula C20H19O4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two 4-methoxyphenyl groups and one phenyl group attached to a phosphate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methoxyphenyl) phenyl phosphate typically involves the reaction of phenyl phosphate with 4-methoxyphenol under specific conditions. One common method includes the use of a base such as triethylamine (NEt3) to facilitate the reaction. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Bis(4-methoxyphenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert it into lower oxidation state phosphates.
Substitution: It can undergo substitution reactions where the methoxy or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution can produce various substituted phenyl phosphates .
Scientific Research Applications
Chemistry: Bis(4-methoxyphenyl) phenyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and other organophosphorus compounds .
Biology: In biological research, it is utilized in the study of enzyme mechanisms and as a probe for investigating phosphate metabolism .
Industry: Industrially, this compound is employed as a flame retardant, plasticizer, and stabilizer in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of bis(4-methoxyphenyl) phenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate moiety can mimic natural phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This interaction is crucial in its applications in enzyme inhibition studies and drug development .
Comparison with Similar Compounds
- Bis(methylphenyl) phenyl phosphate
- Bis(4-nitrophenyl) phosphate
- Bis(2-methoxyphenyl) phosphate
Comparison: Bis(4-methoxyphenyl) phenyl phosphate is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. Compared to bis(methylphenyl) phenyl phosphate, the methoxy groups provide additional sites for chemical modification. Bis(4-nitrophenyl) phosphate, on the other hand, has nitro groups that significantly alter its electronic properties and reactivity .
Properties
IUPAC Name |
bis(4-methoxyphenyl) phenyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O6P/c1-22-16-8-12-19(13-9-16)25-27(21,24-18-6-4-3-5-7-18)26-20-14-10-17(23-2)11-15-20/h3-15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTUYVCYOSGTCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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